![molecular formula C10H11NO2 B12527958 [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile CAS No. 669002-84-0](/img/structure/B12527958.png)
[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile: is a phenolic glycoside compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol Homovanillonitrile . This compound is characterized by the presence of a hydroxymethyl group and a methoxy group attached to a phenyl ring, along with an acetonitrile group. It is isolated from commercial Adenophora roots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired nitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Strong bases
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted phenylacetonitriles
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a subject of interest in the development of new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential use in drug development. Its structural features make it a candidate for the synthesis of novel drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of dyes, polymers, and other functional materials .
Mécanisme D'action
The mechanism of action of [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups on the phenyl ring may facilitate binding to enzymes or receptors, modulating their activity. The acetonitrile group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and biological effects .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-3-methoxyphenylacetic acid
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxyphenethylamine
Comparison: Compared to these similar compounds, [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological properties. The hydroxymethyl group also differentiates it from other compounds, influencing its solubility and interaction with biological targets .
Propriétés
Numéro CAS |
669002-84-0 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)-3-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-13-10-6-8(4-5-11)2-3-9(10)7-12/h2-3,6,12H,4,7H2,1H3 |
Clé InChI |
GBRLVADCWLZKRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

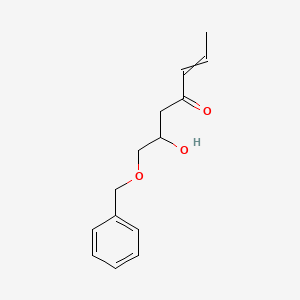
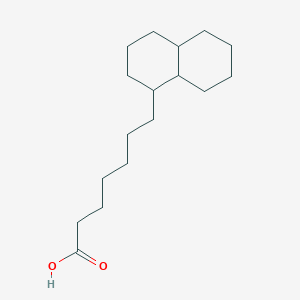
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
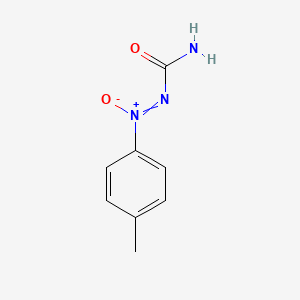
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
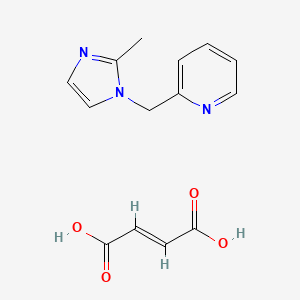
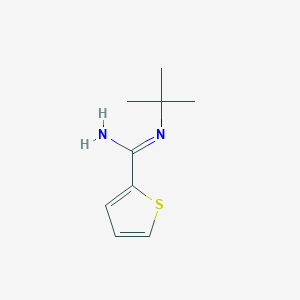
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)

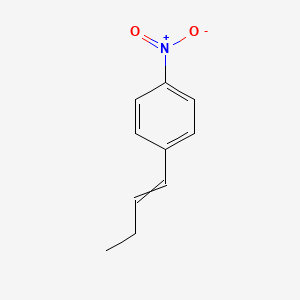
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
